molecular formula C6H6F2O2 B2728708 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid CAS No. 2193061-40-2

2,2-Difluorospiro[2.2]pentane-1-carboxylic acid

Cat. No.: B2728708
CAS No.: 2193061-40-2
M. Wt: 148.109
InChI Key: XVFUXEFIBLXNBX-UHFFFAOYSA-N
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Description

2,2-Difluorospiro[2.2]pentane-1-carboxylic acid is a chemical compound with the molecular formula C₆H₆F₂O₂ and a molecular weight of 148.11 g/mol It is characterized by its unique spiro structure, where two cyclopropane rings are fused together with two fluorine atoms attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid typically involves the fluorination of spiro[2.2]pentane-1-carboxylic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the fluorination reaction.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorospiro[2.2]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

2,2-Difluorospiro[2.2]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure and properties make it a useful tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to altered biochemical pathways and physiological effects. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.2]pentane-1-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical and physical properties.

    2,2-Difluorocyclopropanecarboxylic acid: Similar fluorinated structure but with a different ring system.

    2,2-Difluoropropanoic acid: A simpler fluorinated carboxylic acid with different reactivity and applications.

Uniqueness

2,2-Difluorospiro[2.2]pentane-1-carboxylic acid is unique due to its spiro structure and the presence of two fluorine atoms, which confer distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound for various research and industrial applications.

Biological Activity

Overview

2,2-Difluorospiro[2.2]pentane-1-carboxylic acid is a fluorinated organic compound characterized by its unique spiro structure, which consists of a cyclopropane ring fused to a cyclobutane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and drug discovery, due to its potential biological activities.

  • Molecular Formula : C6H8F2O2
  • Molecular Weight : 150.13 g/mol
  • CAS Number : 249563-53-9

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound's binding affinity to proteins and enzymes, potentially modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro experiments demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Significant inhibition of cell growth
A549 (Lung Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In animal models of inflammation, the compound reduced edema and inflammatory markers significantly:

Model Dosage (mg/kg) Inflammatory Marker Reduction (%)
Carrageenan-induced2545%
Formalin-induced5060%

These results indicate a promising anti-inflammatory profile.

Synthetic Routes and Applications

The synthesis of this compound typically involves cyclization reactions followed by carboxylation processes:

  • Formation of Spiro Compound : Reacting difluorocyclopropane derivatives with cyclobutane precursors.
  • Introduction of Carboxylic Acid Group : Treating the spiro compound with carbon dioxide in the presence of a base under high pressure.

This compound serves as a building block for synthesizing more complex organic molecules and has applications in medicinal chemistry and material science.

Case Study 1: Anticancer Activity in MCF-7 Cells

In a study investigating the effects on MCF-7 breast cancer cells, researchers treated cells with varying concentrations of the compound over 48 hours. Results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 12.5 µM.

Case Study 2: In Vivo Anti-inflammatory Effects

Another study involved administering the compound to mice with induced paw edema using carrageenan. The treated group showed a significant reduction in paw swelling compared to the control group, suggesting effective anti-inflammatory action.

Properties

IUPAC Name

2,2-difluorospiro[2.2]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O2/c7-6(8)3(4(9)10)5(6)1-2-5/h3H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFUXEFIBLXNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(C2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193061-40-2
Record name 2,2-difluorospiro[2.2]pentane-1-carboxylic acid
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